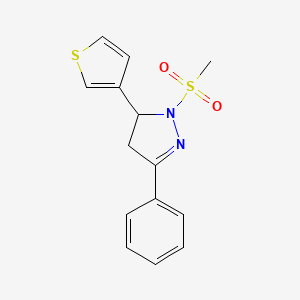
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits interesting biological properties, making it a promising candidate for drug development.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the reaction of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with methanesulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, methanesulfonyl chloride, base
Reaction
Step 1: Dissolve 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane or ethanol., Step 2: Add a base such as triethylamine or pyridine to the reaction mixture and stir for 10-15 minutes., Step 3: Slowly add methanesulfonyl chloride to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature or under reflux conditions., Step 5: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 6: Purify the product by column chromatography or recrystallization to obtain 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole as a white solid.
Aplicaciones Científicas De Investigación
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. It exhibits potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It also shows significant anti-inflammatory and analgesic effects, making it useful in the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. These mechanisms contribute to the anti-inflammatory, analgesic, and antitumor effects of this compound.
Efectos Bioquímicos Y Fisiológicos
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of prostaglandin E2 (PGE2), which is a potent inflammatory mediator. Furthermore, this compound exhibits antioxidant activity, which protects cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It exhibits potent biological activity at low concentrations, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is relatively unstable and can degrade over time, leading to inconsistent results. It also exhibits low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as arthritis. Furthermore, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
Propiedades
IUPAC Name |
2-methylsulfonyl-5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-20(17,18)16-14(12-7-8-19-10-12)9-13(15-16)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKECAFIIFMQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)
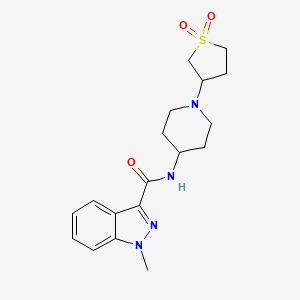
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B2354037.png)
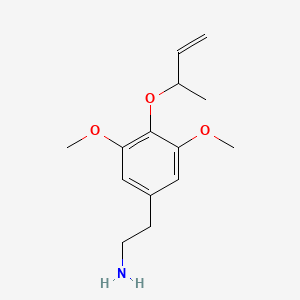
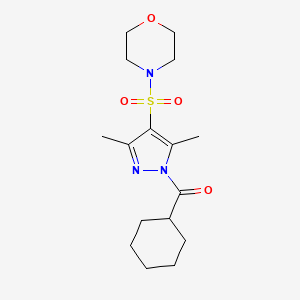
![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)
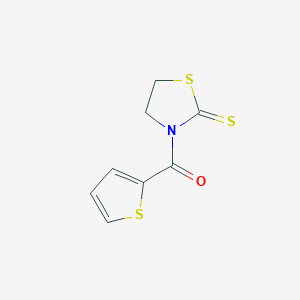
![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)
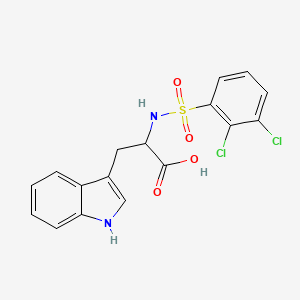
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)
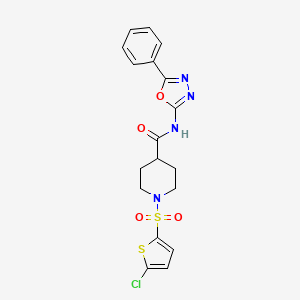
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)